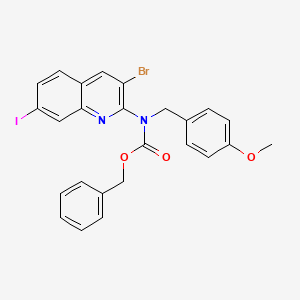
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is a complex organic compound with a unique structure that includes bromine, iodine, and methoxybenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the halogenated quinoline with benzyl chloroformate and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (3-bromoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (3-bromo-7-chloroquinolin-2-yl)(4-methoxybenzyl)carbamate
Uniqueness
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide enhanced properties compared to similar compounds with only one halogen atom.
Eigenschaften
Molekularformel |
C25H20BrIN2O3 |
|---|---|
Molekulargewicht |
603.2 g/mol |
IUPAC-Name |
benzyl N-(3-bromo-7-iodoquinolin-2-yl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20BrIN2O3/c1-31-21-11-7-17(8-12-21)15-29(25(30)32-16-18-5-3-2-4-6-18)24-22(26)13-19-9-10-20(27)14-23(19)28-24/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
IDYSRPNBFCNENT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(C2=C(C=C3C=CC(=CC3=N2)I)Br)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


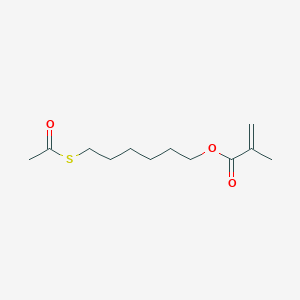
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
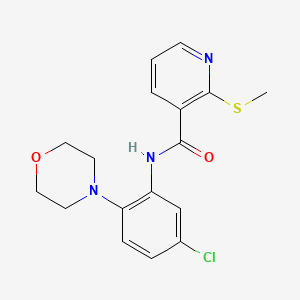
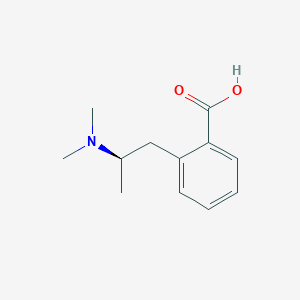
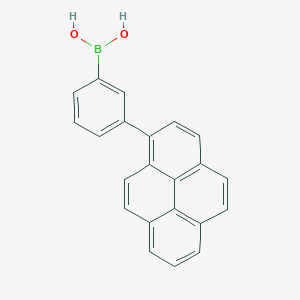

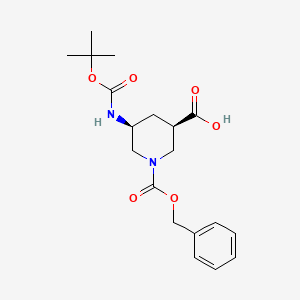
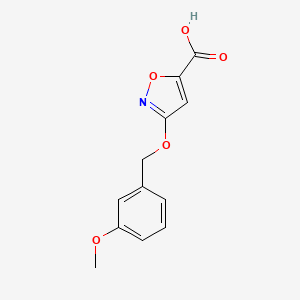
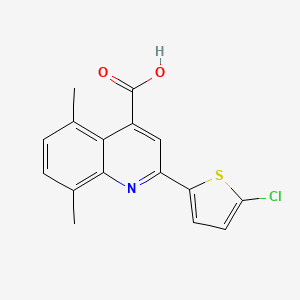

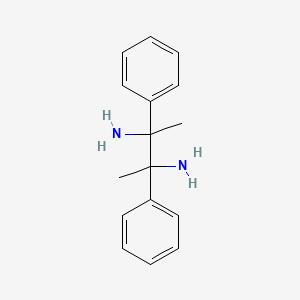

![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)

